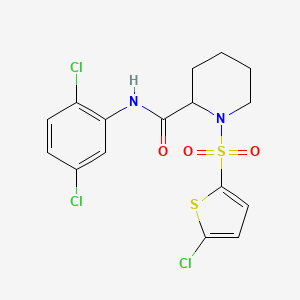

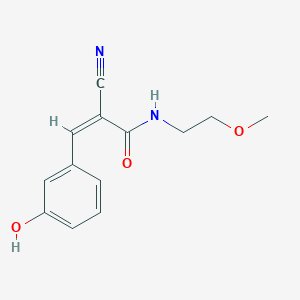

![molecular formula C12H12ClNO2 B2778872 6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride CAS No. 2260937-91-3](/img/structure/B2778872.png)

6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the specific synthesis process for “6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride” is not available, alkylaminophenols, which are structurally similar, are synthesized by the Petasis reaction . This reaction occurs between an aldehyde, an amine, and boronic acid .Scientific Research Applications

Catalytic Activity and Polymorphism

The study by Özdemir et al. (2012) on a pyridine-2,6-dicarboxamide derivative, which shares structural similarities with 6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one hydrochloride, reveals its application in catalysis and polymorphism. The compound demonstrated efficient catalytic activity in the transfer hydrogenation reaction of various ketones under mild conditions. Additionally, its ability to crystallize in two polymorphic forms under the same conditions highlights the importance of understanding solid-state properties for pharmaceutical development (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Hydroxymethyl and Amino Derivatives Synthesis

Research by Smirnov, Kuz’min, and Kuznetsov (2005) explores the aminomethylation of pyridines, leading to hydroxymethyl and amino derivatives. This synthesis pathway is crucial for developing new chemical entities with potential therapeutic applications, showcasing the versatility of pyridine derivatives in organic synthesis (Smirnov, Kuz’min, & Kuznetsov, 2005).

Photocleavable Protecting Groups

The work by Coleman and Boyd (1999) introduces the concept of photocleavable protecting groups for primary alcohols, utilizing derivatives of pyridine compounds. This innovative approach finds utility in the selective protection and deprotection of functional groups, a critical strategy in synthetic organic chemistry and drug development (Coleman & Boyd, 1999).

Supramolecular Chemistry

A study by Suresh et al. (2007) on polysubstituted pyridines demonstrates their role in forming supramolecular aggregates through various non-covalent interactions. These findings are significant for the design of molecular assemblies and materials with tailored properties (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).

Anti-Inflammatory Drug Formulation

Castellari and Sabatino (1994) discuss the solid-state structure of an anti-inflammatory drug, highlighting the relevance of pyridine derivatives in pharmaceutical formulations. Their study underscores the importance of molecular structure in the efficacy and stability of therapeutic agents (Castellari & Sabatino, 1994).

properties

IUPAC Name |

6-[3-(hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15)13-11;/h1-7,14H,8H2,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKJLKSHNWPBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=O)N2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol](/img/structure/B2778792.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2778796.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2778797.png)

![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2778799.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B2778806.png)

![2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2778807.png)